molecular formula C7H12N2O2 B13437535 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide

8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide

Cat. No.: B13437535
M. Wt: 156.18 g/mol
InChI Key: UCWWEFMALKIGGK-UHFFFAOYSA-N
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Description

8-Oxa-3-azabicyclo[321]octane-3-carboxamide is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide involves the aminocyclization of 2,5-tetrahydrofurandimethanol with ammonia, catalyzed by Pt/NiCuAlOx . This method allows for the selective transformation of the starting material into the desired bicyclic compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure. This feature provides distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide

InChI

InChI=1S/C7H12N2O2/c8-7(10)9-3-5-1-2-6(4-9)11-5/h5-6H,1-4H2,(H2,8,10)

InChI Key

UCWWEFMALKIGGK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1O2)C(=O)N

Origin of Product

United States

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